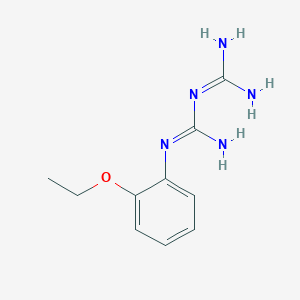
N-(2-ethoxyphenyl)imidodicarbonimidic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)imidodicarbonimidic diamide is a chemical compound with the molecular formula C10H15N5O and a molecular weight of 221.26 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)imidodicarbonimidic diamide typically involves the reaction of 2-ethoxyaniline with cyanamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the imidodicarbonimidic diamide structure .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)imidodicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
N-(2-ethoxyphenyl)imidodicarbonimidic diamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-ethoxyphenyl)imidodicarbonimidic diamide exerts its effects involves its interaction with specific molecular targets. These interactions can lead to various biochemical and physiological responses, depending on the context of its use. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)imidodicarbonimidic diamide
- N-(2-ethoxyphenyl)guanidine
- N-(2-ethoxyphenyl)urea
Uniqueness
N-(2-ethoxyphenyl)imidodicarbonimidic diamide is unique due to its specific ethoxyphenyl group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable in various applications where specific reactivity and properties are required .
Properties
IUPAC Name |
1-(diaminomethylidene)-2-(2-ethoxyphenyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c1-2-16-8-6-4-3-5-7(8)14-10(13)15-9(11)12/h3-6H,2H2,1H3,(H6,11,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWFGEYBAWMPBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N=C(N)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,4-dichlorophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)cyclohexanecarboxylate](/img/structure/B431832.png)

![2-[4-(3-Methylpiperidin-1-yl)quinazolin-2-yl]phenol](/img/structure/B431876.png)
![4-([1,1'-Biphenyl]-4-yloxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B431883.png)
![N-(4-fluorophenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B431884.png)
![2-{[4-allyl-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B431890.png)
![3-(2-chlorophenyl)-6-iodo-2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B431895.png)
![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B431896.png)
![2-{3-[(E)-2-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B431899.png)
![2-(2,4-Dichlorophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B431902.png)
![1-Methyl-3,7-bis(phenylsulfonyl)-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B431903.png)

![Ethyl 1-[2-(4-methylphenyl)acetyl]piperidine-4-carboxylate](/img/structure/B431916.png)

